molecular formula C16H20O3 B8425052 Cyclohexyl-p-methoxycinnamate

Cyclohexyl-p-methoxycinnamate

Cat. No. B8425052
M. Wt: 260.33 g/mol
InChI Key: FGEUKKGODAGXOD-UHFFFAOYSA-N
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Patent
US04668505

Procedure details

2-ethoxyethyl p-methoxycinnamate or "Cinoxate" according to the common international name, sold under the trade name Giv-Tan F;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH:7]=[CH:8][C:9]([O:11][CH2:12][CH2:13]OCC)=[O:10])=[CH:5][CH:4]=1.CCOCCO[C:25](/[CH:27]=[CH:28]/[C:29]1C=CC(OC)=CC=1)=O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH:12]2[CH2:13][CH2:29][CH2:28][CH2:27][CH2:25]2)=[O:10])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)OCCOCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCCOC(=O)/C=C/C=1C=CC(=CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=CC(=O)OC2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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